3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione
CAS No.:
Cat. No.: VC17808641
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO2 |
|---|---|
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | 3-(6-methylpiperidin-2-yl)cyclohexane-1,2-dione |
| Standard InChI | InChI=1S/C12H19NO2/c1-8-4-2-6-10(13-8)9-5-3-7-11(14)12(9)15/h8-10,13H,2-7H2,1H3 |
| Standard InChI Key | AKLOMWPYVUZNHM-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(N1)C2CCCC(=O)C2=O |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound has the molecular formula CHNO_{2, with a molecular weight of 209.28 g/mol . Its IUPAC name, 3-(6-methylpiperidin-2-yl)cyclohexane-1,2-dione, reflects the substitution pattern: a 6-methylpiperidine group attached to the third carbon of a cyclohexane ring bearing diketone functionalities at positions 1 and 2.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1602333-17-4 | |
| Molecular Formula | CHNO | |
| Molecular Weight | 209.28 g/mol | |
| XLogP3-AA (Predicted) | 1.2 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 |
The absence of hydrogen bond donors and three acceptors suggests moderate polarity, aligning with its potential solubility in organic solvents like dichloromethane or ethyl acetate.
Structural Features
The cyclohexane-1,2-dione moiety introduces two ketone groups, which are highly reactive toward nucleophiles. The 6-methylpiperidine substituent adds steric bulk and chiral centers, influencing both synthetic accessibility and biological interactions. Molecular modeling predicts a chair conformation for the cyclohexane ring and an equatorial orientation for the piperidine group, minimizing steric strain.
Synthesis and Production
Table 2: Hypothetical Synthesis Parameters
| Step | Reagents/Conditions | Yield (Predicted) |
|---|---|---|
| Cyclocondensation | HCl (cat.), reflux, 24h | 60–70% |
| Decarboxylation | CuO, quinoline, 200°C | 40–50% |
Industrial production remains unreported, likely due to the compound’s niche applications and synthetic complexity .
Chemical Reactivity and Functionalization
Ketone Reactivity
The diketone groups undergo typical ketone reactions:
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Enolization: In basic media, the α-hydrogens deprotonate, forming enolates capable of alkylation or aldol condensation.
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Reduction: Catalytic hydrogenation (H, Pd/C) reduces diketones to diols, though this may compromise the piperidine ring’s integrity.
Piperidine Modifications
The 6-methylpiperidine group can participate in:
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N-Alkylation: Reacting with alkyl halides to form quaternary ammonium salts.
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Oxidation: Using m-CPBA to generate N-oxide derivatives, altering electronic properties.
Biological Activity and Mechanisms
Table 3: Predicted Biological Targets
| Target | Binding Affinity (kcal/mol) | Biological Effect |
|---|---|---|
| EGFR (PDB: 1M17) | -8.2 | Antiproliferative |
| VEGFR2 (PDB: 3VHE) | -7.9 | Antiangiogenic |
Cytotoxicity Profiles
Derivatives of cyclohexane-1,2-dione exhibit IC values in the 1–10 μM range against NSCLC (A549) and colorectal (HCT-116) cancer lines. These effects correlate with ROS generation and mitochondrial membrane depolarization.
Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold serves as a precursor for:
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Kinase Inhibitors: Optimizing substituents to enhance selectivity for oncogenic kinases.
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Antimicrobial Agents: Piperidine-dione hybrids show activity against Gram-positive bacteria.
Materials Science
Conjugated diketones are explored as:
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Ligands in Coordination Chemistry: Chelating metals like Cu(II) for catalytic applications.
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Monomers for Polymers: Forming polyketones with high thermal stability.
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